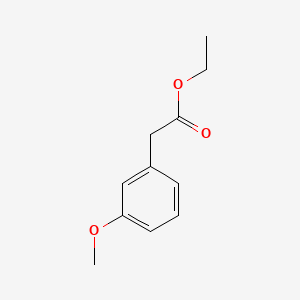

Ethyl 3-methoxyphenylacetate

Beschreibung

Contextualization within Phenylacetate (B1230308) Derivative Research

Phenylacetic acid and its derivatives are a broad class of compounds with significant natural and synthetic importance. wikipedia.org Phenylacetic acid itself is a known plant auxin and is used in the production of perfumes and pharmaceuticals like penicillin G. wikipedia.org The derivatives of phenylacetic acid, including esters like Ethyl 3-methoxyphenylacetate, are widely investigated for their diverse applications. cymitquimica.comontosight.ai

Research into phenylacetate derivatives often focuses on how different substituents on the phenyl ring and variations in the ester group influence the molecule's physical, chemical, and biological properties. cymitquimica.comnih.gov For example, the position of the methoxy (B1213986) group is critical. This compound is an isomer of ethyl 4-methoxyphenylacetate (B8689602) and ethyl 2-methoxyphenylacetate. The study of these isomers allows researchers to understand how the substituent position affects reactivity and biological interactions. Furthermore, related structures, such as Ethyl 3-bromo-4-methoxyphenylacetate and Ethyl 4-ethoxy-3-methoxyphenylacetate, are synthesized to explore the effects of additional functional groups, which can enhance electrophilicity or alter solubility and polarity. cymitquimica.comontosight.ai This comparative study is fundamental to designing molecules with specific desired characteristics for applications in medicine, agriculture, and material science. cymitquimica.comontosight.ai

Significance in Contemporary Chemical and Biological Sciences

In contemporary science, this compound is primarily valued as a versatile chemical intermediate. ontosight.ai Its structure serves as a building block for the synthesis of more complex molecules.

In Chemical Synthesis: The compound is frequently used in organic synthesis. For instance, it can be a precursor for creating other valuable compounds. A notable reaction is its O-demethylation using Lewis acids like boron tribromide (BBr₃) to yield Ethyl 2-(3-hydroxyphenyl)acetate, a key intermediate in pharmaceutical research. The methoxy group in this compound serves as a protecting group, stabilizing the aromatic ring during certain reactions and preventing unwanted side reactions before being removed to reveal the more reactive hydroxyl group. Standard synthesis of the compound itself involves the acid-catalyzed esterification of 3-methoxyphenylacetic acid with ethanol (B145695). ontosight.ai

In Biological and Medicinal Sciences: The phenylacetate scaffold is a common feature in many biologically active molecules. ontosight.ai Consequently, this compound and its derivatives are of interest in medicinal chemistry. It is utilized as an intermediate in the synthesis of various pharmaceuticals, including potential analgesics and antipyretics. ontosight.ai While the compound itself may be investigated for biological activities like antioxidant and anti-inflammatory effects, its primary role is as a starting material for creating more complex drug candidates. ontosight.ai For example, derivatives of the closely related Ethyl 2-(3-hydroxyphenyl)acetate have been studied for their potential to modulate neurotransmitter systems, with implications for treating neurological disorders. Similarly, other phenyl acetate (B1210297) derivatives have been synthesized and evaluated as potential ultra-short recovery sedative/hypnotic agents. nih.gov

The compound also finds application in the flavor and fragrance industry due to its characteristic sweet, floral odor. ontosight.ai Its isomer, ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (also known as ethyl homovanillate), is noted for imparting warm, peppery, and woody nuances in flavor applications. perfumerflavorist.com

Historical Perspective of Research Endeavors

The study of phenylacetic acid esters is part of a long history of research into natural products and synthetic organic chemistry. Esterification itself is a fundamental reaction that has been optimized over many years, with modern methods focusing on eco-friendly conditions, such as using solid acid catalysts to improve yield and selectivity. researchgate.netjetir.org

Early research into phenylacetate derivatives was often driven by the discovery of their presence in natural sources and their aromatic properties, leading to their use in perfumes. perfumerflavorist.cominchem.org Over time, as synthetic methodologies advanced, the focus expanded to creating a wide array of derivatives to screen for biological activity. The systematic study of compounds like this compound and its isomers became crucial for understanding structure-activity relationships. For instance, a 2007 publication in Acta Crystallographica detailed the crystal structure of Ethyl 2-(3-methoxyphenyl)acetate, providing fundamental data for molecular modeling and property prediction. The development of sophisticated analytical techniques has allowed for detailed characterization, as shown in various studies providing spectroscopic data for related compounds. rsc.orgnih.govrsc.org This foundational work has enabled its current use as a readily available building block in the synthesis of complex pharmaceutical and agrochemical agents. cymitquimica.comontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVVNHCWPHMLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189041 | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35553-92-5 | |

| Record name | Ethyl 3-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35553-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035553925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Esterification Reactions for Ethyl 3-Methoxyphenylacetate Synthesis

Esterification represents the most direct method for the synthesis of this compound, typically involving the reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group in an existing ester.

The most common acid-catalyzed esterification for producing this compound is the Fischer-Speier esterification. This equilibrium-controlled process involves the reaction of 3-methoxyphenylacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. nrochemistry.com

The reaction is driven towards the product side by using an excess of the alcohol (ethanol) or by removing the water formed during the reaction. tamu.edu Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). ontosight.ai The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol molecule. nrochemistry.com

Reaction Scheme:

3-Methoxyphenylacetic acid + Ethanol ⇌ this compound + Water

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Reactants | 3-Methoxyphenylacetic acid, Ethanol (often in excess, acting as solvent) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

| Temperature | Reflux |

| Duration | Several hours to overnight |

Research has also explored the use of heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Dowex H+), to facilitate esterification. nih.govgcsu.edu These catalysts offer advantages like easier separation from the reaction mixture and potential for recycling, aligning with principles of green chemistry. gcsu.edu

Transesterification is another pathway to this compound, involving the conversion of one ester into another. For instance, Mthis compound can be converted to the corresponding ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst.

Biocatalysis offers a milder alternative for transesterification. Studies have shown that immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), can effectively catalyze the transesterification of various phenylacetates. acs.orgresearchgate.net Research indicates that the transesterification activity for 3-methoxyphenylacetate is comparable to its para-substituted counterpart and significantly higher than the ortho-isomer. acs.org These enzymatic reactions are often performed under solvent-free conditions and at moderate temperatures. acs.org

Relative Transesterification Activity (Novozym 435) acs.org

| Compound | Relative Activity |

|---|---|

| Phenylacetate (B1230308) | > |

| 3-Methoxyphenylacetate | ≈ |

| 4-Methoxyphenylacetate (B8689602) | > |

| 4-Hydroxy-3-methoxyphenylacetate | > |

| 3-Hydroxyphenylacetate | ≈ |

| 4-Hydroxyphenylacetate | >> |

| 2-Methoxyphenylacetate | >> |

Acid-Catalyzed Esterification Approaches

Precursor-Based Synthetic Routes

This is the most direct precursor-based route and is intrinsically linked to the acid-catalyzed esterification described in section 2.1.1. 3-Methoxyphenylacetic acid is a commercially available white crystalline powder that serves as the primary starting material for Fischer esterification. The synthesis simply involves reacting this acid with ethanol under acidic catalysis. ontosight.ai

A multi-step synthesis starting from 3-bromoanisole (B1666278) is a viable, albeit more complex, route. This pathway is a variation of the malonic ester synthesis. It can proceed via a palladium-catalyzed coupling reaction between an aryl halide (3-bromoanisole) and a malonate derivative. rptu.de

While specific literature for the direct use of ethyl potassium malonate is sparse, the general strategy involves the palladium-catalyzed arylation of diethyl malonate with 3-bromoanisole. rptu.de The resulting diethyl (3-methoxyphenyl)malonate is then subjected to hydrolysis and decarboxylation to yield 3-methoxyphenylacetic acid, which can subsequently be esterified as described previously. Alternatively, some modern palladium-catalyzed methods can lead to direct dealkoxycarbonylative coupling, yielding the 2-arylacetic acid ester in a more streamlined process. rptu.de

General Steps:

Coupling: 3-Bromoanisole + Diethyl malonate → Diethyl (3-methoxyphenyl)malonate

Hydrolysis & Decarboxylation: Diethyl (3-methoxyphenyl)malonate → 3-Methoxyphenylacetic acid

Esterification: 3-Methoxyphenylacetic acid + Ethanol → this compound

The synthesis of this compound from anisole (B1667542) and ethyl chloroacetate (B1199739) can be envisioned through a Friedel-Crafts alkylation reaction. However, this route presents significant challenges regarding regioselectivity. Anisole possesses a methoxy (B1213986) group (-OCH₃), which is a strong ortho-, para-directing group for electrophilic aromatic substitution. Therefore, a standard Friedel-Crafts reaction would predominantly yield the ortho- and para-isomers (Ethyl 2-methoxyphenylacetate and Ethyl 4-methoxyphenylacetate), with the meta-isomer being a minor product, if formed at all. chemchart.com

Achieving meta-substitution on an activated ring like anisole is not straightforward and typically requires specialized synthetic strategies that are not well-documented for this specific transformation. Standard Friedel-Crafts conditions are unlikely to produce this compound in practical yields.

Approaches from 3-Bromoanisole and Ethyl Potassium Malonate

Chemo-Enzymatic Synthesis and Resolution Studies

Chemo-enzymatic approaches leverage the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis. For chiral molecules like derivatives of 3-methoxyphenylacetic acid, enzymes are particularly valuable for kinetic resolution, a process to separate a racemic mixture into its constituent enantiomers.

Kinetic analysis of the enzymatic hydrolysis of racemic ethyl α-methoxyphenyl acetate (B1210297) and related compounds has demonstrated that the nature of the α-substituent significantly influences both enzyme activity and enantioselectivity. Lipases, a class of serine hydrolases, are frequently employed for these resolutions. They can catalyze the hydrolysis of ester bonds or, in organic media, facilitate esterification and transesterification reactions. ontosight.ai

Two primary enzymatic resolution strategies are common:

Enzymatic Transesterification: In this method, the racemic ester is acylated using an acyl donor. For instance, the resolution of (R,S)-tropic acid ethyl ester, a structurally related compound, has been achieved using lipase (B570770) PS and vinyl acetate as the acylating agent in toluene. semanticscholar.org This approach selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer.

Enzymatic Hydrolysis: This involves the enantioselective hydrolysis of a racemic ester to an acid. For example, Candida rugosa lipase has been shown to be (R)-selective in the hydrolysis of certain cyanohydrin acetates. semanticscholar.org Similarly, lipases from sources like Serratia marcescens and Candida cylindracea are used for the enantioselective hydrolysis of related phenyl glycidic acid methyl esters. prepchem.com

These enzymatic methods offer a cheaper, simpler, and more environmentally friendly alternative to traditional chemical resolution, which can be laborious and time-consuming. ontosight.ai

Table 1: Examples of Enzymatic Resolution of Phenylacetic Acid Derivatives

| Racemic Substrate | Enzyme | Method | Finding | Reference |

|---|---|---|---|---|

| (R,S)-tropic acid ethyl ester | Lipase PS | Transesterification with vinyl acetate | Yielded (S)-(-)-3-acetoxy tropic acid ethyl ester (87% ee) and (R)-(+)-tropic acid ethyl ester (94% ee). | semanticscholar.org |

| Racemic 1-pyrindan-7-ol | Candida antarctica lipase B (CALB) | Transesterification | Selectively acylated the (R)-enantiomer with high efficiency. | ontosight.ai |

| Racemic 7-(1-pyrindanyl)acetate | Candida antarctica lipase B (CALB) | Hydrolysis | Highly selective hydrolysis of the (R)-enantiomer. | ontosight.ai |

| Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | Lipase from Serratia marcescens | Enantioselective Hydrolysis | Produced (2R,3S)-ester with enantiomeric excess of 90-99%. | prepchem.com |

**2.4. Catalytic Approaches in this compound Synthesis

Iridium(III)-catalyzed C–H activation and alkylation present a powerful and efficient strategy for constructing C-C bonds with high site selectivity and functional group compatibility. This methodology has been successfully applied to the synthesis of derivatives of this compound.

The synthesis of compounds such as Ethyl 2-(2-Hexanoyl-3-methoxyphenyl)acetate has been achieved through a ketone-directed, redox-neutral C–H alkylation of α-alkylated acetophenones. ontosight.ai The reaction mechanism involves the initial C–H activation of the acetophenone (B1666503) with a cationic Ir(III) species to form a metallacycle intermediate. ontosight.ai This intermediate then coordinates with a diazo ester, leading to the release of nitrogen gas and the formation of a metal-carbenoid species, which ultimately yields the ortho-alkylated product. ontosight.ai This protocol provides an efficient route to an array of ortho-alkylated acetophenones. ontosight.ai

Table 2: Iridium(III)-Catalyzed Synthesis of an this compound Analogue

| Starting Material | Catalyst System | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| ortho-substituted acetophenone (3ba) | Ir(III) or Rh(III) | Meldrum's diazo ester (4a) | Ethyl 2-(2-Hexanoyl-3-methoxyphenyl)acetate (5ba) | 86% | ontosight.ai |

Photochemical methods offer an alternative pathway for C-C bond formation. The photochemical ethoxycarbonylmethylation of anisole, a precursor to the methoxyphenylacetate structure, has been demonstrated using ethyl chloroacetate in the presence of a metallic halide, zinc chloride (ZnCl₂). semanticscholar.orgescholarship.org

Irradiation of an ethyl acetate solution containing anisole and ethyl chloroacetate with ZnCl₂ results in the formation of a mixture of ethyl o-, m-, and p-methoxyphenylacetates. semanticscholar.org This reaction proceeds via a photo-induced process where the metallic halide likely facilitates the formation of reactive intermediates. The reaction provides a direct, albeit non-selective, route to the target compound and its isomers. The ortho-to-para isomer ratio observed with anisole was 3.5. researchgate.net

Iridium(III)-Catalyzed C–H Alkylation Strategies

Novel Synthetic Pathway Development and Optimization

The development of novel synthetic pathways aims to improve efficiency, yield, and atom economy over conventional methods. One such conventional route is the Arndt-Eistert reaction, which was used to synthesize ethyl 3:4-diacetoxy-5-methoxyphenylacetate from a diazomethane (B1218177) precursor using silver oxide in ethanol. rsc.org Another standard method is the direct Fischer esterification of 3-methoxyphenylacetic acid with ethanol using an acid catalyst. ontosight.ai

A more innovative approach involves isocyanide-based multicomponent reactions. A novel pathway has been developed where 3-methoxyphenylacetic acid reacts with an isocyanide and an aldehyde in the presence of a base. mdpi.com This reaction leads to the formation of complex acrylamide (B121943) derivatives, such as (Z)-Benzyl 3-(3-(3-methoxyphenyl)-2-(2-(3-methoxyphenyl)acetoxy)acrylamido)propanoate. mdpi.com This strategy allows for the divergent synthesis of novel five-membered heterocyclic compounds, demonstrating a sophisticated use of the 3-methoxyphenylacetate scaffold as a building block for more complex molecular architectures. mdpi.com This method is favored over routes requiring the preparation of symmetrical anhydrides due to the use of readily available arylacetic acids. mdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethyl 3-methoxyphenylacetate by providing information on the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Applications

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environments within the molecule.

The ethyl ester group is characterized by a triplet signal for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling. The methylene protons of the acetate (B1210297) side chain (–CH₂COO–) typically appear as a singlet. The aromatic protons on the benzene (B151609) ring exhibit distinct signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by the positions of the methoxy (B1213986) and ethyl acetate substituents. Protons on a C-H bond without other nearby functional groups generally appear in the 1-2 ppm range. pressbooks.pub When a C-H bond is adjacent to a double bond, such as C=C or C=O, the signal shifts downfield to 2-2.5 ppm. pressbooks.pub If electronegative atoms like oxygen are attached to the carbon, the hydrogens are deshielded, and their chemical shift moves further downfield to 3-4 ppm. pressbooks.pub Aromatic hydrogens on a benzene ring typically have a chemical shift of around 7 ppm. pressbooks.pub

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (-OCH₂CH ₃) | ~1.2 | Triplet |

| Methylene (-CH ₂COO-) | ~3.6 | Singlet |

| Methoxy (-OCH ₃) | ~3.8 | Singlet |

| Ethyl (-OCH ₂CH₃) | ~4.1 | Quartet |

| Aromatic (Ar-H) | ~6.8-7.3 | Multiplet |

Carbon-13 NMR (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal.

The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. oregonstate.edu The carbons of the ethyl group and the methoxy group also show characteristic signals. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. Carbons bearing the methoxy and ethyl acetate groups are distinguished from the other aromatic carbons. Quaternary carbons, those without any attached hydrogens, generally produce weaker signals. oregonstate.edu

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (C H₃) | ~14 |

| Methylene (C H₂COO-) | ~41 |

| Methoxy (OC H₃) | ~55 |

| Ethyl (OC H₂) | ~61 |

| Aromatic (C -H) | ~113-130 |

| Aromatic (C -OR) | ~140-160 |

| Carbonyl (C =O) | ~171 |

Correlation with Theoretical Chemical Shifts

Computational methods are employed to predict the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values are then compared with the experimental data to confirm the structural assignment. The correlation between theoretical and experimental shifts provides a high degree of confidence in the elucidated structure. Discrepancies between the predicted and observed spectra can indicate the presence of conformational isomers or unexpected electronic effects within the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄O₃, with a monoisotopic mass of 194.094 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (–OR) and rearrangements. libretexts.org For this compound, key fragments would likely arise from the cleavage of the C-O bond of the ester and bonds adjacent to the aromatic ring. These fragmentation patterns serve as a molecular fingerprint, aiding in its identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing its vibrational modes.

The IR spectrum of this compound shows a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. vscht.cz Other significant absorptions include those for the C–O stretching of the ester and ether linkages, and the C–H stretching of the aromatic and aliphatic parts of the molecule. Aromatic C-H stretches are usually observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz The presence of the aromatic ring is further confirmed by bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations. vscht.cz

Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1735-1750 |

| C-O (Ester) | Stretch | ~1150-1250 |

| C-O (Ether) | Stretch | ~1000-1100 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2980 |

| Aromatic C=C | Stretch | ~1400-1600 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a compound in the solid state. While this compound is a liquid at room temperature, it is possible to obtain a crystal structure by cooling the substance to a low temperature. thermofisher.com

This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the ethyl acetate and methoxy groups relative to the phenyl ring and how the molecules pack together in the crystal lattice. Such data is invaluable for understanding intermolecular interactions and for correlating the solid-state structure with the properties observed in other physical states. For related compounds, such as the parent acid derivative, X-ray crystallography has been used to confirm substitution patterns and resolve bond parameters.

Dihedral Angle and Conformational Analysis

The conformation of this compound is largely defined by the rotational freedom around its single bonds. The spatial relationship between different parts of the molecule can be described by dihedral angles, which are the angles between two intersecting planes. libretexts.org In the solid state, the crystal structure of Ethyl 2-(3-methoxyphenyl)acetate reveals a specific, low-energy conformation. ugr.es

The molecule is not entirely planar. The ester group is twisted relative to the benzene ring. This is a common feature in such structures, arising from a balance between electronic effects, like conjugation, and steric hindrance between adjacent groups. libretexts.org The methoxy group attached to the benzene ring also exhibits a specific orientation relative to the ring.

A detailed examination of the crystal structure provides the following key dihedral angles that define the molecule's shape:

| Atoms Defining the Dihedral Angle | **Angle (°) ** |

| C1-C2-C3-C4 (within the benzene ring) | ~0 |

| O1-C7-C8-C9 (ester chain) | Varies |

| C2-C3-O2-C10 (methoxy group orientation) | Varies |

| C8-C7-C1-C6 (orientation of acetate group relative to the ring) | Varies |

Note: The exact values for the variable dihedral angles are dependent on the specific crystalline form and can be influenced by packing forces in the crystal lattice. The near-zero dihedral angle within the benzene ring confirms its planarity.

Conformational analysis extends beyond the solid state. In solution or in the gas phase, the molecule would be expected to exist as an equilibrium of different conformers, each with a different set of dihedral angles. Computational chemistry methods are often employed to map the potential energy surface of the molecule as a function of the rotation around key single bonds. cdmf.org.br This allows for the identification of the most stable conformers and the energy barriers between them. For molecules with similar structures, it has been shown that different conformers can be identified and their relative populations estimated. cdmf.org.br

Intramolecular Interactions and Hydrogen Bonding Analysis

While this compound does not possess a classic hydrogen bond donor group (like -OH or -NH), weak intramolecular hydrogen bonds of the C-H···O type can occur. researchgate.net In these interactions, a polarized C-H bond can act as a weak hydrogen bond donor, with an electronegative oxygen atom acting as the acceptor. In the case of this compound, potential C-H···O interactions could involve the hydrogen atoms on the carbon adjacent to the carbonyl group and the oxygen of the methoxy group, or the carbonyl oxygen.

The crystal structure of Ethyl 2-(3-methoxyphenyl)acetate indicates that in the solid state, intermolecular forces are significant in the crystal packing. ugr.es However, the potential for intramolecular interactions still influences the conformation adopted by individual molecules within the lattice. The analysis of bond lengths and angles in the crystal structure can provide evidence for these weak interactions. For instance, a C-H···O distance that is shorter than the sum of the van der Waals radii of the atoms involved can be indicative of a hydrogen bond.

The presence and strength of such weak hydrogen bonds can be further investigated using spectroscopic techniques, such as infrared (IR) spectroscopy, and computational methods. cdmf.org.br These interactions, although subtle, contribute to the fine-tuning of the molecular geometry and can have an impact on the molecule's reactivity and biological activity if it were to interact with a biological target. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

For organic molecules like Ethyl 3-methoxyphenylacetate, hybrid DFT functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G** to achieve reliable predictions of molecular properties. researchgate.net These calculations can determine energies, dipole moments, and the distribution of atomic charges. researchgate.net While DFT is a standard method for such analyses, specific published studies applying DFT calculations to this compound were not identified in a comprehensive literature search.

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, corresponding to the minimum energy on its potential energy surface. ajchem-a.com Starting from an initial guess of the molecular geometry, the calculation iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is at a minimum.

This process yields the most stable three-dimensional conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, geometry optimization would define the spatial arrangement of the methoxy-substituted phenyl ring relative to the ethyl acetate (B1210297) side chain. Although this is a routine computational procedure, specific optimized geometrical parameters for this compound are not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ajchem-a.comnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons to an appropriate acceptor molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

This analysis is invaluable for predicting how this compound might behave in chemical reactions. However, specific calculated energy values for the frontier orbitals of this compound are not documented in the available literature.

Table 1: Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy Value |

|---|---|

| HOMO | Data not available in searched literature |

| LUMO | Data not available in searched literature |

Geometry Optimization Studies

Electronic Properties and Reactivity Prediction

Beyond FMO theory, other computational descriptors can be used to predict the electronic behavior and reactivity of a molecule. These include indices that quantify aromaticity and analyses that map the distribution of charge across the molecule.

Aromaticity is a fundamental concept in chemistry, and its quantification is often achieved through magnetic criteria. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromatic character of a cyclic system. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring. github.io

A negative NICS value (e.g., for benzene) is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic system, while a value near zero implies a non-aromatic ring. diva-portal.org For this compound, a NICS calculation would provide a quantitative measure of the aromaticity of its substituted phenyl ring. Such specific data for this compound has not been reported in the surveyed literature.

Table 2: Aromaticity Index for this compound

| Index | Ring System | Calculated Value (ppm) |

|---|---|---|

| NICS(0) | Phenyl Ring | Data not available in searched literature |

The distribution of electron density in a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. Analyzing this distribution helps in identifying electron-rich and electron-poor centers, which are the likely sites for electrophilic and nucleophilic attack, respectively. sapub.org

This analysis can be performed using various population analysis schemes or by calculating the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, with regions of negative potential (typically colored red or yellow) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (colored blue) indicating electron-poor areas susceptible to nucleophilic attack. sapub.org While a theoretical MEP map for this compound would be highly informative for predicting its reactivity, specific atomic charge values and MEP data are not present in the searched literature.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

Dipole Moment Calculations

Theoretical calculations, typically using Density Functional Theory (DFT) or other quantum mechanical methods, can predict the dipole moment of a molecule. bibliotekanauki.pl For a molecule like this compound, the calculation would consider the vector sum of all individual bond dipoles. The presence of electronegative oxygen atoms in the ester and methoxy (B1213986) groups, combined with the aromatic ring, results in a significant molecular dipole moment. This polarity affects physical properties such as solubility, boiling point, and interactions with biological targets. Altered electronic distribution, influenced by substituent groups, directly impacts the dipole moment and, consequently, reaction pathways.

Spectroscopic Parameter Prediction

Computational models are highly effective at simulating and predicting the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for assigning vibrational modes observed in experimental spectra. uh.edu These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). core.ac.ukresearchgate.net The output provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. uh.edu

For a molecule with an inversion center, IR and Raman active modes are mutually exclusive. youtube.com While this compound does not possess an inversion center, the simulation still provides a detailed vibrational assignment. For instance, C-H stretching vibrations are typically observed in the 2850-2950 cm⁻¹ region. core.ac.uk The carbonyl (C=O) stretch of the ester group is a prominent feature in the IR spectrum, and its calculated position helps confirm the functional group's electronic environment. Calculated frequencies are often scaled by empirical factors to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. uh.edu

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong | Medium |

| C=O Ester Stretch | ~1735 | Very Strong | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| C-O Ester Stretch | 1300-1150 | Strong | Medium |

| C-O Ether Stretch | 1250-1020 | Strong | Medium |

Note: The data in this table is illustrative of typical results from DFT calculations for a molecule with similar functional groups and is not based on a specific published study of this compound.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and theoretical calculations can accurately predict chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework (e.g., B3LYP/6-311G(d,p)), is a reliable approach for calculating ¹H and ¹³C NMR isotropic shielding constants.

The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. This process allows for direct comparison with experimental data. Such calculations can help assign specific signals in complex spectra and predict how structural changes, such as the position of the methoxy group on the phenyl ring, influence the electronic environment of each nucleus and thus its chemical shift. For example, the methylene (B1212753) protons of an acetate side chain typically show shifts that are influenced by adjacent oxygen and carbonyl groups.

| Atom | Structural Position | Typical Calculated ¹³C Chemical Shift (δ, ppm) | Typical Calculated ¹H Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | Ester Carbonyl | 170-172 | - |

| C-OCH₃ | Aromatic Carbon | ~160 | - |

| Aromatic CH | Phenyl Ring | 110-130 | 6.8-7.3 |

| O-CH₂-CH₃ | Ethyl Group Methylene | ~61 | ~4.1 |

| -OCH₃ | Methoxy Group | ~55 | ~3.8 |

| -CH₂-CO | Methylene Bridge | ~41 | ~3.6 |

| -CH₂-CH₃ | Ethyl Group Methyl | ~14 | ~1.2 |

Note: The data in this table is illustrative and based on general principles and data for similar structures rsc.orgrsc.org; it is not from a specific GIAO calculation on this compound.

Mechanistic Insights from Theoretical Models

Theoretical models are indispensable for investigating the dynamics of chemical reactions, providing insights that are often inaccessible through experimentation alone.

Reaction Mechanism Elucidation

Theoretical calculations are frequently used to map out the potential energy surfaces of chemical reactions. sumitomo-chem.co.jp By identifying and calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction mechanism can be constructed. sumitomo-chem.co.jp For reactions involving this compound, such as hydrolysis or aminolysis, DFT calculations can elucidate the step-by-step process. researchgate.net

For example, in a base-catalyzed hydrolysis, theoretical models could confirm a two-step mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the ethoxide leaving group. Computational analysis provides the activation energies for each step, allowing researchers to determine the rate-limiting step of the reaction. sumitomo-chem.co.jp

Structure-Reactivity Relationships

Computational chemistry provides quantitative descriptors that help to establish structure-reactivity relationships. sapub.org By analyzing the electronic structure of this compound, one can predict its reactivity in various chemical transformations. For instance, the distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic or electrophilic attack.

The methoxy group at the meta-position influences the electron density of the aromatic ring through both inductive and resonance effects. Theoretical models can quantify this influence, explaining the regioselectivity of electrophilic aromatic substitution reactions. Similarly, by calculating these properties for a series of related phenylacetate (B1230308) esters, one can build a model that correlates structural features (e.g., the nature and position of substituents) with reaction rates or biological activity, which is the foundation of QSAR. sapub.org

Biological Activity and Mechanistic Studies

Intermediate Role in Biologically Active Compound Synthesis

Ethyl 3-methoxyphenylacetate is a significant precursor and intermediate in the synthesis of a variety of biologically active molecules and heterocyclic compounds. researchgate.netresearchgate.net Its chemical structure allows for various modifications, making it a versatile building block in medicinal chemistry and pharmaceutical development. ontosight.ai

One key application is its role as a precursor in the synthesis of Ethyl 2-(3-hydroxyphenyl)acetate. This process typically involves the O-demethylation of this compound to yield the corresponding phenolic ester. The resulting compound, Ethyl 2-(3-hydroxyphenyl)acetate, serves as a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders through interaction with neurotransmitter systems. The synthesis often employs a protection-deprotection strategy where the methoxy (B1213986) group in this compound stabilizes the aromatic ring during intermediate reaction steps.

Furthermore, this compound is utilized in the creation of more complex heterocyclic structures that exhibit a broad spectrum of biological properties. researchgate.net Its structural framework is foundational for building molecules with potential therapeutic applications, including analgesics and antipyretics. ontosight.ai

Modulation of Biological Processes

Derivatives of this compound, particularly homovanillic acid esters which share a similar core structure, have been identified as modulators of intestinal fatty acid uptake. nih.govvulcanchem.com The regulation of fatty acid absorption by enterocytes is a promising target for managing body weight and addressing the health consequences of obesity. nih.govresearchgate.net Research has focused on identifying non-pungent compounds that can inhibit this process, moving beyond initial findings related to trigeminal active compounds like capsaicin. nih.govresearchgate.net

Studies have shown that synthetic homovanillic acid esters can significantly reduce the uptake of fatty acids. For instance, a study evaluating 24 structural analogues found that 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate achieved a maximum inhibition of 47% at a concentration of 100 µM. nih.govnih.govresearchgate.net

The primary in vitro model used to investigate the intestinal absorption of these compounds is the differentiated Caco-2 cell line. nih.govnih.govnih.gov Caco-2 cells, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.govnih.gov This model is well-established for studying the mechanisms of fatty acid uptake because these cells express key fatty acid transport proteins such as FATP2, FATP4, and CD36, as well as peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.gov The use of fluorescent fatty acid analogs, like Bodipy-C12, allows for the quantification of fatty acid uptake and the screening of potential inhibitors. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in identifying the specific molecular features of homovanillic acid ester derivatives that determine their inhibitory potency on intestinal fatty acid uptake.

Aromatic Ring Substitution: Modifications to the phenyl ring also influence activity. The removal of the methoxy group to create a p-hydroxy-derivative was found to increase inhibitory activity compared to the parent compound. nih.govmdpi.com

Lipophilicity and Unsaturation: While modifications alter the lipophilicity of the molecules, no direct correlation was found between the calculated lipophilicity (SlogP) and the inhibitory activity. nih.gov Similarly, the introduction of double bonds in the alkyl side chain did not significantly impact the inhibition of fatty acid uptake. nih.gov

| Compound | Key Structural Feature | Inhibition of Fatty Acid Uptake (%) |

|---|---|---|

| 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | Branched hexyl ester | -47% |

| p-hydroxy-derivative (22) | Methoxy group removed | -21% |

| 3-methylbut-2-enyl-homovanillate (21) | Unsaturated, branched C5 ester | -19% |

| isopentyl-homovanillate (15) | Branched C5 ester | -17% |

| Protocatechuic acid derivative (23) | Additional hydroxyl group | -15% |

| Ethyl-homovanillate (4) | Straight-chain ethyl ester | -9% |

Structural analogues of this compound have been investigated for a range of other potential therapeutic activities.

Anti-Inflammatory Activity: Certain analogues have demonstrated notable anti-inflammatory properties. For example, Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In a model using lipopolysaccharide (LPS)-induced inflammation, this compound led to reduced serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Another analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), was found to ameliorate memory impairment caused by LPS by inhibiting the STAT3 inflammatory pathway. nih.gov Similarly, various natural and synthetic 1,3-diarylpropenes, which are structurally related, have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. researchgate.net

| Cytokine | Concentration (ng/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 50 | 45 |

| IL-6 | 100 | 38 |

Antimicrobial Activity: The potential for antimicrobial action has been explored in related structures. Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, a structural isomer, has shown initial evidence of inhibiting the growth of certain pathogens. Research into other classes of compounds, such as protected single amino acids and extracts from medicinal plants like Artemisia herba-alba and Plumeria obtusa, has also revealed significant antimicrobial effects against a range of bacteria, including resistant strains. chemrxiv.orgopenveterinaryjournal.comscispace.com While not direct analogues, these studies highlight the potential for developing novel antimicrobial agents from simple organic molecules. For instance, ethyl acetate (B1210297) extracts from Artemisia herba-alba were effective against MRSA. openveterinaryjournal.com

Anticancer Activity: Several structural analogues have been evaluated for their potential as anticancer agents. Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate demonstrated dose-dependent cytotoxicity against A549 lung cancer cells, inducing apoptosis at higher concentrations. In another line of research, Quebecol (B12427567), a phytochemical with structural similarities to the chemotherapy agent Tamoxifen, and its synthetic analogues are being investigated for anticancer effects. google.com The synthesis of these analogues can involve intermediates structurally related to this compound. google.com Furthermore, the design of novel tricyclic heterocyclic compounds, which have shown potent inhibition of human DDX3 (a target in cancer therapy) and selective cytotoxicity against cancer cells, sometimes originates from building blocks that share motifs with phenylacetic acid derivatives. nih.gov

Inhibition of Intestinal Fatty Acid Uptake by Derivatives

Structural Determinants of Biological Activity

Role in Drug Intermediate Synthesis

This compound is a significant precursor in multi-step synthetic pathways for creating more complex and therapeutically active compounds. Its chemical structure allows for various modifications, making it a valuable starting material in medicinal chemistry.

One primary application is in the synthesis of other useful intermediates. For instance, this compound can be converted into Ethyl 2-(3-hydroxyphenyl)acetate through an O-demethylation process. This reaction, often achieved using Lewis acids like boron tribromide (BBr₃), cleaves the methyl ether to yield the corresponding phenolic compound. This resulting intermediate, Ethyl 2-(3-hydroxyphenyl)acetate, is a crucial building block for developing drugs aimed at treating neurological disorders, as its structure allows for modifications that can interact with neurotransmitter systems.

Furthermore, the core phenylacetic acid structure of this compound is foundational in creating advanced therapeutic agents. In the development of novel lactate (B86563) dehydrogenase-A (LDHA) inhibitors for pancreatic cancer, substituted phenylacetic acids are a key starting material. nih.gov The synthesis involves converting the phenylacetic acid to its corresponding ester, followed by a series of reactions to build a succinic acid monoamide motif, which has demonstrated potent inhibition of the target enzyme. nih.gov

The versatility of its derivatives is also seen in the synthesis of natural product analogs with potential anticancer properties. A structurally related compound, ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate, was used in the synthesis of quebecol and its analogs. chapman.edu These synthesized compounds showed antiproliferative activity against several human cancer cell lines, including breast, colon, and ovarian cancer. chapman.edu This highlights the role of the methoxyphenylacetate scaffold in accessing complex molecules with significant biological activity. chapman.edu

| Drug/Compound Class | Intermediate Role of this compound Scaffold | Target/Application |

| Neurological Disorder Agents | Serves as a precursor to Ethyl 2-(3-hydroxyphenyl)acetate via demethylation. | Neurological disorders. |

| LDHA Inhibitors | The phenylacetic acid backbone is a starting point for synthesizing inhibitors with a succinic acid monoamide moiety. nih.gov | Pancreatic Cancer. nih.gov |

| Quebecol Analogs | A derivative, ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate, is a key building block. chapman.edu | Antiproliferative agents for various cancers. chapman.edu |

| Analgesics and Antipyretics | Used as a general intermediate in their synthesis. ontosight.ai | Pain and fever relief. ontosight.ai |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have provided valuable insights into how specific structural modifications influence biological activity.

A detailed SAR study was conducted on derivatives of ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA) for their potential as antidiabetic agents through the activation of AMP-activated protein kinase (AMPK). acs.org The research found that both the length of the α-alkyl chain on the acetophenone (B1666503) portion and the specific positioning of the methoxy (OMe) groups on the aromatic ring were critical for AMPK activation. acs.org Furthermore, the study highlighted that the ethyl carboxylate functional group itself was essential for the compound's activity. acs.org

In the context of anticancer agents, SAR studies of quebecol analogs, synthesized using a methoxyphenylacetate scaffold, revealed that the presence of a free phenolic group at the para-position of the phenyl ring is essential for antiproliferative activity. chapman.edu The studies also indicated that smaller substituents at the meta-position, or no substituent at all, were associated with higher activity against cancer cell lines. chapman.edu

Another study explored a series of novel benzo[e]-bispyrone fused hybrids, incorporating various phenyl acetate derivatives, including methoxyphenyl acetate. researchgate.net The results demonstrated that the specific substituent on the phenyl acetate moiety dramatically altered the biological activity. The methoxyphenyl acetate derivatives (Y2, Y9, and Y16) exhibited the strongest reactive species-caging (antioxidant) and blood sugar-lowering activities. researchgate.net In contrast, fluorophenyl acetate derivatives showed the greatest cytotoxicity against cancerous cell lines, while chlorophenyl acetate derivatives were most effective against aerobic pathogenic bacteria. researchgate.net

These studies underscore the importance of specific functional groups and their positions on the methoxyphenylacetate framework in determining the pharmacological profile of the resulting derivatives.

| Derivative Class | Structural Modification | Impact on Biological Activity |

| TMPA Derivatives | Length of α-alkyl chain and position of OMe groups. acs.org | Crucial for AMPK activation (antidiabetic effect). acs.org |

| Quebecol Analogs | Presence of a free para-phenolic group. chapman.edu | Essential for antiproliferative activity. chapman.edu |

| Benzo[e]-bispyrone Hybrids | Substitution on the phenyl acetate (e.g., methoxy, fluoro, chloro). researchgate.net | Determines the type of activity (antioxidant, anticancer, antibacterial). researchgate.net |

| Methyl vs. Ethyl Esters | Longer ethyl chain compared to methyl. | Increases lipophilicity, which can influence bioavailability. |

Bioavailability and Pharmacokinetics in Research Models

The bioavailability and pharmacokinetic properties of a drug candidate are critical for its potential clinical success. Research on derivatives of this compound has included these evaluations in various models.

The choice of the ester group itself can influence pharmacokinetic properties. For example, ethyl esters are generally more lipophilic than their methyl ester counterparts due to the longer alkyl chain. This increased lipophilicity can affect both solubility and bioavailability.

More direct pharmacokinetic data comes from studies on therapeutic agents derived from this scaffold. In the development of novel lactate dehydrogenase-A (LDHA) inhibitors, lead compounds derived from substituted phenylacetic acids demonstrated favorable pharmacokinetic profiles in mice. nih.gov These compounds, which feature a succinic acid monoamide motif, exhibited oral bioavailability of up to 73% and a cumulative half-life exceeding 4 hours. nih.gov This indicates that the core structure can be modified to produce orally available drugs with reasonable persistence in the body.

In vitro models are also commonly used to predict absorption characteristics. The Caco-2 cell permeability test is a standard assay that models the human intestinal barrier. jmchemsci.com While not tested on this compound directly, related compounds have been evaluated using this system. A computational screening of 1,801 compounds, including Methyl 2-(3-bromo-5-hydroxy-4-methoxyphenyl)acetate, showed that a high percentage (89.73%) passed the Caco-2 test, indicating favorable permeability and a likelihood of good absorption in vivo. jmchemsci.com Similarly, in vivo experiments with certain quinolinone derivatives, which can be synthesized from related intermediates, showed acceptable pharmacokinetic profiles. mdpi.com

These findings suggest that the this compound scaffold is a promising foundation for designing orally bioavailable drugs and that its derivatives can be optimized to achieve desirable pharmacokinetic properties.

| Research Model | Compound Type | Pharmacokinetic Finding |

| Mouse Model | LDHA inhibitors derived from phenylacetic acids. nih.gov | Up to 73% oral bioavailability; half-life > 4 hours. nih.gov |

| Caco-2 Cell Assay | Related brominated methoxyphenylacetate derivative. jmchemsci.com | Predicted to have favorable intestinal permeability. jmchemsci.com |

| General Comparison | Ethyl vs. Methyl Phenylacetates. | Ethyl group increases lipophilicity, potentially affecting bioavailability. |

Applications in Chemical Synthesis and Materials Science

Precursor for Advanced Organic Synthesis

Ethyl 3-methoxyphenylacetate serves as a crucial starting material for the synthesis of a wide array of organic molecules, including those with significant biological activity.

Synthesis of Heterocyclic Compounds

This compound is recognized as an important intermediate in the synthesis of biologically active heterocyclic compounds. researchgate.net For instance, it has been utilized in the creation of various nitrogen-containing heterocycles. Research has demonstrated its conversion into more complex structures, such as 1-butyl-3-hydroxy-3-(3-methoxybenzyl)-4-(3-methoxyphenyl)pyrrolidine-2,5-dione, through multi-component reactions. nih.gov These synthetic pathways highlight the compound's utility in building diverse heterocyclic frameworks.

Development of Angiotensin II Receptor Antagonists

Angiotensin II receptor antagonists are a class of pharmaceuticals used to treat hypertension and heart failure. nih.govresearchgate.netnih.gov The development of these drugs often involves the synthesis of complex molecular structures. While direct evidence of this compound's use in the synthesis of currently marketed angiotensin II receptor antagonists is not prevalent in the provided search results, related phenylacetate (B1230308) derivatives are known to be precursors for these types of compounds. For example, 2-bromo-o-tolylacetic acid ethyl ester is a precursor for non-peptide angiotensin II-receptor antagonists. researchgate.net The phenylacetate scaffold is a common feature in the synthesis of various pharmaceuticals, suggesting the potential of this compound as a building block in this area. ontosight.ai

Potential in Agrochemical Development

The phenylacetate moiety is a common structural motif in various agrochemicals. ontosight.ai This makes this compound a compound of interest for the development of new pesticides and herbicides.

Precursor for Pesticides and Herbicides

This compound and its derivatives can serve as precursors for the synthesis of pesticides and herbicides. ontosight.ai For instance, the carbamate (B1207046) herbicide Desmedipham contains a related phenyl structure. nih.gov The synthesis of various pesticides often involves intermediates with similar structural features to this compound, indicating its potential role in the agrochemical industry. mdpi-res.com

Role in Polymer and Material Development

The properties of this compound, such as its solubility and reactivity, make it a candidate for use in materials science, particularly in the development of new polymers. ontosight.ai

Functional Materials Research Applications

While this compound is recognized as a valuable intermediate in various chemical syntheses, its direct application in the fabrication of functional materials is an emerging area of research. Its inherent chemical structure, featuring a reactive ester group and a modifiable aromatic ring with a methoxy (B1213986) substituent, presents potential for its use as a monomer or a structural building block in polymer chemistry and materials science. Research in this field often involves leveraging the compound's structure to synthesize more complex monomers or to incorporate it into polymer backbones to impart specific properties.

Although extensive studies detailing the direct polymerization of this compound are not widely available, the exploration of its isomers and related phenylacetate derivatives provides significant insight into its potential. For instance, research into compounds with similar structures, such as ethyl homovanillate (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), has demonstrated a viable pathway to creating sustainable polymers. In one such study, ethyl homovanillate serves as a precursor for the synthesis of an AB-type monomer, methyl homovanillate, which can be polymerized into polyesters with defined thermal characteristics. This approach highlights a potential research avenue where this compound could be chemically modified—for example, through demethylation to reveal a reactive hydroxyl group—and subsequently used to create novel polymers. sigmaaldrich.com

The development of new polymers from renewable resources is a significant focus of modern materials science. Derivatives of naturally occurring compounds like vanillin, which share structural similarities with this compound, have been successfully used to synthesize polyesters with properties that could rival those of commercial polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). aksaray.edu.tr These studies often involve polycondensation reactions to create polyesters with desirable thermal and mechanical properties. aksaray.edu.tr

The research into related compounds suggests that this compound could serve as a foundational molecule for developing functional materials with tailored properties. The data from polymers synthesized from its close isomers can be used to project the potential characteristics of materials derived from this compound.

Table 1: Properties of Polyesters Derived from Isomers and Related Phenylpropanoids

This table presents findings from research on functional polymers synthesized from compounds structurally related to this compound, illustrating the potential material properties that could be targeted in future research using this compound as a precursor.

| Precursor Compound | Resulting Polymer | Key Findings |

| Methyl Homovanillate (derived from Ethyl Homovanillate) | Poly(2-(4-(2-Hydroxyethoxy)-3-methoxyphenyl) Acetate) (PEHV) | The resulting homopolyester exhibits a glass transition temperature (Tg) of approximately 44°C, demonstrating its potential as a bio-based polyester (B1180765). acs.org |

| 3-(4-acetoxy-3-ethoxyphenyl) propanoic acid (AEPPA) (derived from Ethyl Vanillin) | Poly(3-(4-acetoxy-3-ethoxyphenyl) propanoic acid) | This polyester shows high solubility in common organic solvents and thermal transition temperatures comparable to commercial PET. aksaray.edu.tr |

This comparative data underscores the potential for this compound as a building block in the synthesis of advanced functional materials, pending further research into its direct polymerization or its conversion into novel polymerizable monomers.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Ethyl 3-methoxyphenylacetate, enabling its separation from complex mixtures and its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its high resolution and sensitivity. This method is particularly suitable for non-volatile or thermally sensitive compounds.

Reverse-phase HPLC is a common method for analyzing this compound. sielc.com This technique uses a nonpolar stationary phase and a polar mobile phase. The choice of column is critical for achieving optimal separation.

C18 Columns: These columns, which have an octadecylsilane (B103800) coating, are the most retentive of the alkyl-bonded phases and are widely used for a variety of analyses, including pharmaceuticals and environmental samples. thermofisher.com For this compound, a C18 column can be used with a mobile phase typically consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid. sielc.com These columns are known for providing excellent peak shape and resolution. thermofisher.com

R1 Columns: Newcrom R1 columns are a type of reverse-phase column with low silanol (B1196071) activity. sielc.com They are also suitable for the separation of this compound. sielc.com Like C18 columns, they can be used with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com The selection between a C18 and an R1 column may depend on the specific requirements of the separation, such as the desired selectivity for certain impurities.

Table 1: HPLC Column and Mobile Phase Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC | sielc.com |

| Column Types | Newcrom C18, Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Detector | UV | |

When HPLC is coupled with Mass Spectrometry (HPLC-MS), the mobile phase composition must be carefully optimized to ensure compatibility with the MS detector. Phosphoric acid, while a common mobile phase additive for UV detection, is not suitable for MS applications because it is non-volatile and can suppress the ionization of the analyte. sielc.com

For HPLC-MS analysis of this compound, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.comsielc.com A common mobile phase for this purpose would be a mixture of water and acetonitrile with a small percentage of formic acid (e.g., 0.1%). This ensures efficient ionization in the mass spectrometer and allows for sensitive detection and identification of the compound and any co-eluting impurities. The use of gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate complex mixtures. alwsci.com

Reverse Phase HPLC with C18 and R1 Columns

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. thermofisher.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

GC analysis can provide information on the purity of this compound. thermofisher.com For instance, a typical specification for the assay of this compound by GC is ≥97.5%. thermofisher.com When coupled with a mass spectrometer (GC-MS), this technique can also be used to identify the compound based on its mass spectrum. The calculated mass of this compound ([C11H14O3]) is 194.23, and a GC-MS analysis would show a corresponding molecular ion peak. rsc.org

Table 2: GC Analysis Parameters for Volatile Compounds

| Parameter | Condition | Source |

|---|---|---|

| Technique | Gas Chromatography-Flame Ionization Detection (GC-FID) | notulaebotanicae.ro |

| Column | Capillary Column (e.g., ZB-WAX plus) | notulaebotanicae.ro |

| Injector Temperature | 240°C | notulaebotanicae.ro |

| Detector Temperature (FID) | 250°C | notulaebotanicae.ro |

| Carrier Gas | Helium | notulaebotanicae.ro |

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its intended use. Impurity profiling involves the detection, identification, and quantification of any unwanted chemical species in the sample.

Detection of Unreacted Precursors and Side Products

During the synthesis of this compound, which can be produced through the esterification of 3-methoxyphenylacetic acid with ethanol (B145695), there is a possibility of having unreacted starting materials or side products in the final mixture. For example, incomplete esterification would result in the presence of 3-methoxyphenylacetic acid.

Chromatographic techniques like HPLC and GC are instrumental in detecting these impurities. By comparing the chromatogram of the sample to that of reference standards of the potential impurities, their presence can be confirmed. For instance, in an HPLC analysis, unreacted 3-methoxyphenylacetic acid would likely appear as a separate, more polar peak that elutes earlier than the main this compound peak in a reverse-phase system.

Furthermore, techniques like GC-MS can help in the structural elucidation of unknown impurities by providing their mass spectra, which can then be compared to spectral libraries or interpreted to deduce the structure. rsc.org This comprehensive analysis ensures that the final product meets the required purity specifications for its application.

Quantification of Residual Solvents

The quantification of residual solvents is a critical quality control step in the manufacturing of chemical compounds. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), classify residual solvents based on their risk to human health. ich.org Solvents are categorized into three classes: Class 1 solvents are known carcinogens or environmental hazards and should be avoided. europa.eu Class 2 solvents are non-genotoxic animal carcinogens or have other significant but reversible toxicities. ich.org Class 3 solvents have low toxic potential. ich.orguspnf.com

Gas chromatography (GC) is the most common technique for determining the levels of residual solvents. ich.orgeuropa.eu Specifically, static headspace coupled with gas chromatography-flame ionization detection (GC-FID) is a widely used method for the qualitative and quantitative analysis of residual solvents in various matrices, including food packaging. brjac.com.br This method is advantageous as it often requires minimal sample preparation, thereby reducing the potential for analytical errors. brjac.com.br

For compounds where only Class 3 solvents are expected to be present, a non-specific method like "loss on drying" may be utilized. ich.orguspnf.com However, if the loss on drying value exceeds a certain threshold (e.g., 0.5%), a more specific method for water determination should be employed. uspnf.com

The European Pharmacopoeia outlines specific procedures for the identification and control of residual solvents, including detailed methods for sample preparation and chromatographic conditions. ehpm.org These methods are designed to identify and quantify a wide range of Class 1 and Class 2 solvents. ehpm.org

Table 1: ICH Classification of Selected Residual Solvents

| Class | Solvent Example | Rationale for Classification |

|---|---|---|

| Class 1 | 1,1,1-Trichloroethane | Environmental hazard. uspnf.com |

| Class 2 | Acetonitrile | Potential for irreversible toxicity. ich.org |

| Class 2 | Toluene | Potential for irreversible toxicity. ehpm.org |

| Class 3 | Ethanol | Low toxic potential. uspnf.com |

| Class 3 | Acetone | Low toxic potential. uspnf.com |

| Class 3 | Cumene | Low toxic potential. ich.org |

This table is interactive. Users can sort columns by clicking on the headers.

Scalability of Analytical Methods for Preparative Separations

The transition from analytical to preparative scale separations is a common requirement in chemical research and production. High-performance liquid chromatography (HPLC) is a powerful technique that can be scaled up from analytical to preparative separations. sielc.comlcms.cz This scalability allows for the isolation and purification of compounds of interest. sielc.com

A key principle in scaling up an HPLC method is to maintain the same linear velocity of the mobile phase by adjusting the flow rate to account for the larger column diameter. lcms.cz The use of columns with identical packing material and length for both analytical and preparative scales simplifies this process, often only requiring an adjustment of the flow rate. lcms.cz For instance, a reverse-phase HPLC method developed for the analysis of a related compound, Ethyl (2-methoxyphenyl)acetate, is noted to be scalable for the isolation of impurities in preparative separation. sielc.com

The optimization of the separation is typically performed on a smaller, analytical column to conserve solvent and sample. lcms.cz Once the desired separation is achieved, the method can be transferred to a larger preparative column.

Table 2: Example of HPLC Method Scaling Parameters

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column Type | ZORBAX 300SB-C8 | ZORBAX 300SB-C8 |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 9.4 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with TFA | Acetonitrile/Water with TFA |

| Flow Rate | 1.0 mL/min | 4.18 mL/min |

| Sample Load | Micrograms | Milligrams |

This table is based on a representative protein separation scale-up and illustrates the principles involved. lcms.cz This table is interactive. Users can sort columns by clicking on the headers.

Analytical Methods in Flavorings Research

In the field of flavorings research, analytical methods are employed to identify and quantify the volatile and semi-volatile compounds that contribute to the aroma and taste of a substance. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for this purpose. researchgate.netnd.gov This technique is often combined with various sample introduction methods such as static headspace, solid-phase microextraction (SPME), or solvent extraction to effectively analyze the volatile components. researchgate.net

For instance, in the analysis of e-liquids, a derivatization step using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) followed by GC-MS analysis has been used to identify and quantify flavoring chemicals. nd.govmdpi.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates flavoring substances and often requires validated analytical methods for purity determination. fao.orgfao.org